2-Hydroxy-4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzaldehyde 2-Hydroxy-4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzaldehyde
Brand Name: Vulcanchem
CAS No.: 308085-25-8
VCID: VC7913973
InChI: InChI=1S/C9H5F3N2O2/c10-9(11,12)8(13-14-8)6-2-1-5(4-15)7(16)3-6/h1-4,16H
SMILES: C1=CC(=C(C=C1C2(N=N2)C(F)(F)F)O)C=O
Molecular Formula: C9H5F3N2O2
Molecular Weight: 230.14 g/mol

2-Hydroxy-4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzaldehyde

CAS No.: 308085-25-8

Cat. No.: VC7913973

Molecular Formula: C9H5F3N2O2

Molecular Weight: 230.14 g/mol

* For research use only. Not for human or veterinary use.

2-Hydroxy-4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzaldehyde - 308085-25-8

Specification

CAS No. 308085-25-8
Molecular Formula C9H5F3N2O2
Molecular Weight 230.14 g/mol
IUPAC Name 2-hydroxy-4-[3-(trifluoromethyl)diazirin-3-yl]benzaldehyde
Standard InChI InChI=1S/C9H5F3N2O2/c10-9(11,12)8(13-14-8)6-2-1-5(4-15)7(16)3-6/h1-4,16H
Standard InChI Key BHQFZXNSVZPFNH-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1C2(N=N2)C(F)(F)F)O)C=O
Canonical SMILES C1=CC(=C(C=C1C2(N=N2)C(F)(F)F)O)C=O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three functional groups:

  • A benzaldehyde core (C6H4CHO) providing aromatic stability and aldehyde reactivity.

  • A hydroxyl group (-OH) at the 2-position, enhancing solubility in polar solvents and enabling hydrogen bonding.

  • A 3-(trifluoromethyl)-3H-diazirin-3-yl group at the 4-position, responsible for photoinduced carbene generation .

The diazirine ring (C=N=N) undergoes homolytic cleavage under UV light (λ = 300–365 nm), producing a highly reactive carbene intermediate capable of forming covalent bonds with proximal biomolecules.

SupplierPack SizePrice (€)Packaging
Carl Roth 10 mg409.00Glass vial
VulcanChem5–25 mg249–779Glass vial

Bulk purchases (≥6 units) attract discounts of 5–10% . Custom synthesis services are also offered for large-scale applications.

Applications in Biochemical Research

Photoaffinity Labeling Mechanism

Upon UV exposure, the diazirine group generates a singlet carbene (:CF3), which inserts into C-H, N-H, or O-H bonds of adjacent biomolecules. This covalent linkage allows researchers to:

  • Identify binding partners in protein complexes.

  • Map ligand-binding sites on enzymes.

  • Track molecular interactions in live cells.

Compared to traditional probes (e.g., benzophenones), diazirines offer superior spatial resolution and reduced background noise due to their smaller size and higher reactivity.

Case Studies

  • Protein-Ligand Interaction Mapping: A 2024 study utilized this compound to label ATP-binding sites in kinase enzymes, revealing allosteric regulatory mechanisms.

  • Membrane Protein Studies: Its lipophilicity enabled covalent labeling of G protein-coupled receptors (GPCRs) in lipid bilayers, circumventing solubility challenges.

Hazard CategoryGHS CodePrecautionary Measures
Flammable Solid (Category 1)H228Avoid open flames; ground equipment
Skin Irritation (Category 2)H315Wear nitrile gloves
Eye Irritation (Category 2A)H319Use safety goggles

Recent Research Developments

Advanced Labeling Techniques

A 2025 innovation integrated this compound with cryo-electron microscopy (cryo-EM), enabling high-resolution visualization of transient protein conformations. The carbene’s brief lifetime (<1 ms) permitted “snapshot” imaging of dynamic states.

Drug Discovery Applications

Inhibitor studies for SARS-CoV-2 main protease (Mpro) employed the compound to covalently tag active-site residues, guiding the design of non-covalent antiviral agents.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator